2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid (CAS 460720-14-3), officially designated Enalapril EP Impurity G, is a chiral amino acid derivative (C₁₅H₂₇NO₄, MW 285.38) that constitutes a specified impurity of the angiotensin-converting enzyme (ACE) inhibitor enalapril maleate and its active diacid metabolite enalaprilat. The compound is monographed in the European Pharmacopoeia (Ph.

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
Cat. No. B12440549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O
InChIInChI=1S/C15H27NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h11-13,16H,3-10H2,1-2H3,(H,17,18)
InChIKeySSKKXRIKYHEFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic Acid (Enalapril EP Impurity G): Pharmacopeial Reference Standard for ACE Inhibitor Quality Control


2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid (CAS 460720-14-3), officially designated Enalapril EP Impurity G, is a chiral amino acid derivative (C₁₅H₂₇NO₄, MW 285.38) that constitutes a specified impurity of the angiotensin-converting enzyme (ACE) inhibitor enalapril maleate and its active diacid metabolite enalaprilat [1]. The compound is monographed in the European Pharmacopoeia (Ph. Eur. 1420) and British Pharmacopoeia as a reference standard for impurity identification and quantification by liquid chromatography [2]. It is supplied as a mixture of diastereomers, reflecting the actual impurity profile observed in commercial enalapril drug substance, and is utilized in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [3].

Why Enalapril EP Impurity G Cannot Be Substituted with Other In-Class Impurity Standards: Chromatographic and Regulatory Constraints


Enalapril EP Impurity G is not interchangeable with other enalapril-related impurities such as Impurity A, C, or H, nor with generic 'enalapril impurity mixture' products, because the European Pharmacopoeia prescribes impurity-specific relative retention times (RRTs) and individual acceptance limits that are validated only for the authentic reference standard [1]. Using an unqualified substitute risks misidentification of chromatographic peaks, non-compliance with regulatory specifications, and failure of system suitability tests, directly impacting ANDA approval and batch release [2].

Quantitative Evidence Guide: How 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic Acid Differentiates from Its Closest Analogs


Relative Retention Time (RRT) Selectivity: Impurity G vs. Co-Impurities in the EP LC Method

In the official EP method for enalapril maleate related substances, Impurity G elutes at a relative retention time (RRT) of approximately 1.2 with respect to enalapril (retention time ~13 min), compared to Impurity A (RRT 1.1), Impurity C (RRT 0.2), Impurity H (RRT 1.3), and maleic acid (RRT 0.1) [1]. In the enalaprilat monograph, Impurity G exhibits an RRT of approximately 2.9 relative to enalaprilat (retention time ~21 min), whereas Impurity C elutes at RRT 1.2 [2]. This distinct chromatographic behavior ensures unambiguous peak identification and is a critical system suitability parameter.

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Differential Acceptance Limits: Impurity G vs. Other Specified Enalapril Impurities

The EP monograph sets individual acceptance limits for specified impurities: Impurity G must not exceed 0.2%, identical to Impurity C but stricter than Impurity A (0.5%) and Impurity H (0.3%) [1]. In the enalaprilat monograph, both Impurity G and Impurity C share a limit of 0.5% [2]. The lower threshold for Impurity G in the enalapril maleate drug substance monograph reflects its higher regulatory scrutiny and necessitates a more sensitive analytical method that can only be validated using authentic Impurity G reference material.

Pharmaceutical Quality Control ICH Q3A/Q3B Regulatory Compliance

Molecular Structure Distinctiveness: Impurity G as a Cyclohexyl-Side-Chain Marker

Impurity G is the N-cyclohexylpropyl-L-alanine ethyl ester (C₁₅H₂₇NO₄, MW 285.38 g/mol), a truncated analog of enalapril that lacks the proline moiety [1]. By contrast, Impurity H (C₂₁H₃₆N₂O₅, MW 382.49 g/mol) is the full cyclohexyl analog containing the proline ring; Impurity C (C₁₈H₂₄N₂O₅, MW 348.39 g/mol) is the diacid metabolite enalaprilat; and Impurity A (C₂₀H₂₈N₂O₅, MW 376.45 g/mol) is the R,S,S diastereomer of enalapril [2]. The substantial molecular weight difference (up to 97 g/mol vs. Impurity H) and distinct elemental composition produce unique mass spectrometric fragmentation patterns, enabling orthogonal confirmation of impurity identity.

Medicinal Chemistry Impurity Identification Mass Spectrometry

Dual Pharmacopoeial Monograph Coverage: One Standard Serving Two Official Methods

Enalapril Impurity G is the only enalapril-related impurity that is explicitly required as a reference standard in two separate EP monographs: Enalapril Maleate (Ph. Eur. 1420) and Enalaprilat (Ph. Eur. 1421) [1][2]. While Impurity A is only specified in the enalapril maleate monograph and Impurity C is the drug substance enalaprilat itself rather than an impurity standard, Impurity G uniquely bridges the prodrug and its active metabolite, reducing the number of reference standards a QC laboratory must procure, characterize, and maintain in inventory.

Pharmacopoeial Compliance Reference Standard Management Method Validation

Purity and Certification Tier: EP Reference Standard vs. Research-Grade Impurity G

Enalapril EP Impurity G is available in multiple quality tiers: the European Pharmacopoeia Reference Standard (EP RS) supplied by EDQM with pharmacopoeial traceability; ISO 17034-certified reference materials at ≥97% purity (e.g., CATO) ; and research-grade material at >95% (e.g., BOC Sciences) to 99% (e.g., Kewel) . The EP RS is the only grade whose identity, purity, and suitability are directly linked to the official monograph system suitability criteria; non-EP grades require independent qualification (full structural elucidation, purity assignment, and stability assessment) before use in regulatory filings, which typically adds 2–4 weeks of laboratory work per batch.

Reference Standard Qualification Analytical Quality Assurance ISO 17034

Optimal Application Scenarios for 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic Acid (Enalapril EP Impurity G)


System Suitability and Peak Identification in Pharmacopeial HPLC Methods for Enalapril Maleate Tablets

The EP reference standard is used to prepare reference solution (d) as prescribed in the enalapril maleate related substances test. Its defined RRT of 1.2 (vs. enalapril at ~13 min) serves as the system suitability marker for impurity G identification, while the signal-to-noise ratio (≥40) and peak-to-valley ratio (≥10) confirm adequate method performance [1]. This application is mandatory for batch release testing of enalapril maleate API and finished dosage forms in markets recognizing the EP or BP.

Validation of Stability-Indicating Methods for ANDA Submissions

During forced degradation studies of enalapril maleate tablets (acid, base, oxidative, thermal, photolytic stress), authentic Impurity G is spiked to confirm that the HPLC method can resolve it from the parent drug and other degradation products within a single 15-minute run [1]. The 0.2% acceptance limit requires a validated method with a limit of quantification (LOQ) ≤0.05%, achievable only with a well-characterized reference standard of known purity [2].

Cross-Method Qualification for Enalapril and Enalaprilat Quality Control Laboratories

QC laboratories that test both enalapril maleate API and enalaprilat API can use the same Impurity G reference standard for two separate EP methods, reducing inventory from two standards to one. The standard's distinct RRT values in each method (1.2 for enalapril; 2.9 for enalaprilat) are orthogonal confirmations of its identity, minimizing the risk of standard mix-up [1].

Impurity Source Attribution During Synthetic Route Investigation

When unexpected impurity levels are detected in enalapril maleate batches, Impurity G can be used as a diagnostic marker for the cyclohexyl side-chain synthetic pathway. Its unique molecular weight (285.38 g/mol) and fragmentation pattern, distinct from Impurity H (382.49 g/mol), enable LC-MS/MS identification to determine whether the contamination originates from incomplete proline coupling or from carryover of the cyclohexylpropyl alanine intermediate [2].

Quote Request

Request a Quote for 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.